p-Cresol-(methyl-13C)
Overview
Description
p-Cresol (4-methylphenol) is a significant compound in organic chemistry, known for its presence in various natural sources and industrial products. It has been studied for its interactions, transformations, and applications in different chemical processes. The specific isotopologue, p-Cresol-(methyl-13C), provides an advantageous probe for studying reaction mechanisms due to the presence of the ^13C isotope, facilitating NMR spectroscopy analysis.
Synthesis Analysis
The selective synthesis of p-cresol can be achieved by gas-phase alkylation of phenol with methanol on various catalysts. This process yields p-cresol with high selectivity and efficiency, demonstrating the influence of catalyst type on the product distribution and highlighting the controlled synthesis of p-cresol derivatives, including those labeled with ^13C for enhanced spectroscopic studies (M. E. Sad, C. Padró, C. Apesteguía, 2008).
Molecular Structure Analysis
The molecular structure of p-Cresol derivatives has been extensively studied using various spectroscopic methods. NMR spectroscopy, especially ^13C NMR, plays a crucial role in elucidating the structural aspects of p-Cresol-(methyl-13C), providing insights into the electronic environment of the carbon atoms and the overall molecular geometry. Crystallographic studies offer detailed information on the arrangement of atoms within the molecule and its interactions in the solid state.
Chemical Reactions and Properties
p-Cresol undergoes various chemical reactions, including oxidation, methylation, and conjugation, leading to a wide range of derivatives with diverse chemical properties. The introduction of a ^13C label at the methyl group of p-Cresol facilitates the study of these reactions using ^13C NMR spectroscopy, allowing for detailed mechanistic insights. For instance, the oxidation of p-Cresol in aqueous solutions results in the formation of hydroxycyclohexadienyl radicals, a significant step in understanding the reactivity of substituted phenols (R. H. Schuler et al., 2002).
Scientific Research Applications
Environmental Toxicology and Remediation
Research on compounds like paraquat dichloride (PQ) and p-Cymene provides insight into the environmental impact and potential toxicological effects of chemical compounds closely related or structurally similar to p-Cresol. PQ, for example, is known for its pulmonary toxicity, with significant accumulation in the lung, illustrating the critical need for understanding the toxicodynamic mechanisms of environmental pollutants (R. Dinis-Oliveira et al., 2008). Similarly, p-Cymene's antimicrobial properties, as investigated in environmental and biomedical contexts, show the broad application of monoterpenes in treating communicable diseases and highlight the importance of studying the biochemical interactions of such compounds (A. Marchese et al., 2017).
Pharmacokinetic and Pharmacodynamic Modeling
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of compounds like p-Cresol is essential for drug discovery and development. Research emphasizes the importance of PK/PD integration in experimental pharmacology, demonstrating how quantitative pharmacology can aid in optimizing compound development and providing insights into the drug's effects on the body (J. Gabrielsson & A. Green, 2009). This approach is crucial for translating in vitro potency into in vivo efficacy and for reducing animal study requirements, illustrating the relevance of such research in developing therapeutics.
Metabolic and Epigenetic Research
The study of dietary factors on DNA methylation in colorectal carcinogenesis highlights the complex interplay between nutrition, genetics, and cancer biology. Research in this area sheds light on how micronutrients and toxins like alcohol influence DNA methylation pathways, offering potential therapeutic avenues through nutraceuticals (R. Arasaradnam et al., 2008). This research is indirectly related to the study of compounds like p-Cresol-(methyl-13C) by illustrating the broader implications of chemical interactions within the human body.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(113C)methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583898 | |
Record name | 4-(~13~C)Methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cresol-(methyl-13C) | |
CAS RN |
121474-53-1 | |
Record name | 4-(~13~C)Methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121474-53-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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